
5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Overview
Description
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound with the molecular formula C6H6BrClN2O2 and a molecular weight of 253.48 g/mol . It is used for research purposes.
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-chloro-2,6-dimethoxypyrimidine are not found in the retrieved documents, similar compounds like 5-bromo-2,4-dimethoxypyrimidine have been used in reactions such as the Hilbert-Johnson reaction and palladium-catalyzed carbomethoxyvinylation and thienylation .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved documents.Scientific Research Applications
Antimicrobial Agent Development
This compound is utilized in the synthesis of Imidazo[4,5-b]pyridine derivatives , which have been explored for their antimicrobial properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation, showcases the compound’s potential in creating new antimicrobial agents that could lead to novel treatments for various infections.
Chromogenic Substrates in Molecular Biology
In molecular biology, 5-Bromo-4-chloro-2,6-dimethoxypyrimidine serves as a chromogenic substrate for β-galactosidase . This application is crucial for distinguishing between recombinant and non-recombinant plasmids carrying the β-galactosidase gene, which is a fundamental technique in genetic engineering and cloning practices.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound useful in organic synthesis It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .
Mode of Action
It’s known that pyrimidines can undergo various reactions such as palladium-catalyzed carbomethoxyvinylation and thienylation . These reactions involve the interaction of the pyrimidine with a catalyst, leading to the formation of new compounds.
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on various factors, including the specific biochemical reactions it undergoes in the body.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s reactions with other substances can be affected by factors such as temperature, pH, and the presence of a catalyst . Additionally, the compound’s solubility in different solvents suggests that its action could also be influenced by the specific environment in which it is used.
properties
IUPAC Name |
5-bromo-4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBRHJTKOSSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481316 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
CAS RN |
42362-16-3 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




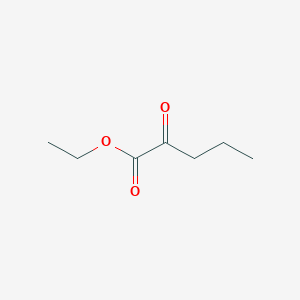

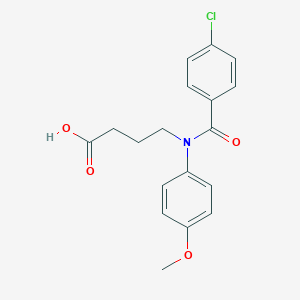

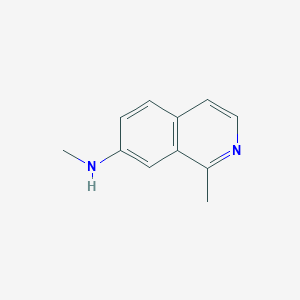
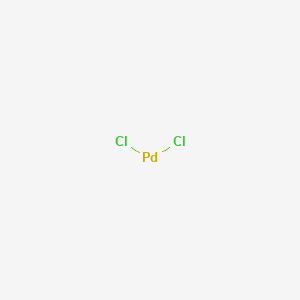
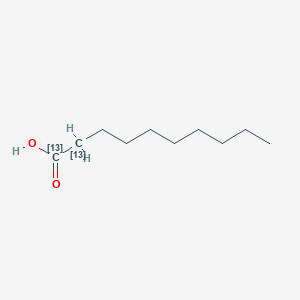
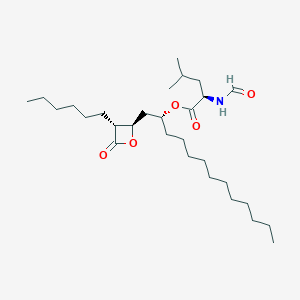



![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
